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Compound of Interest

Compound Name: 1,2-Dibromotetrafluorobenzene

Cat. No.: B1220476

CAS Number: 827-08-7

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of 1,2-dibromotetrafluorobenzene,
a versatile fluorinated building block crucial in organic synthesis, materials science, and drug
discovery. The unique arrangement of bromine and fluorine atoms on the benzene ring imparts
specific reactivity, making it a valuable precursor for a wide range of complex molecules.

Physicochemical Properties

1,2-Dibromotetrafluorobenzene is a dense, colorless to light yellow liquid at room
temperature. Its key physical and chemical properties are summarized in the table below,
providing essential data for reaction planning and safety assessments.
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Property Value Reference(s)
CAS Number 827-08-7 [1][2][3]
Molecular Formula CeBrzFa [11[2][3]
Molecular Weight 307.87 g/mol [1112][3]

Colorless to light orange to
Appearance o [1][4]
yellow clear liquid

Melting Point 12-16 °C [1][2]13]

. _ 198 °C (at 760 mmHg) 96 °C
Boiling Point [1][3][5]
(at 25 mmHgQ)

Density ~2.238 g/mL at 25 °C [31[5]
Refractive Index (n20/D) ~1.516 [11[2][3]
Solubility Insoluble in water [2][3]
Flash Point 99 °C (210.2 °F) - closed cup [5]1[6]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of 1,2-
dibromotetrafluorobenzene. Below are typical spectroscopic characteristics.
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Spectroscopy Data

The 1°F NMR spectrum is expected to show two
multiplets due to the two distinct fluorine

19F NMR _ _ _ _
environments. The chemical shifts are in the

typical range for aromatic fluorine atoms.

The 13C NMR spectrum will display signals
13C NMR corresponding to the fluorinated and brominated

aromatic carbons.

The IR spectrum will exhibit characteristic
IR Spectroscopy absorption bands for C-F and C-Br bonds, as
well as aromatic C=C stretching vibrations.

The mass spectrum will show a characteristic
isotopic pattern for a molecule containing two

Mass Spectrometry bromine atoms. The molecular ion peak [M]*
would be observed around m/z 306, 308, and
310.

Synthesis and Reactivity

1,2-Dibromotetrafluorobenzene is typically synthesized via the bromination of 1,2,4,5-
tetrafluorobenzene.[7] Its reactivity is dominated by the two bromine atoms, which can be
sequentially or simultaneously replaced through various cross-coupling reactions. This makes it
a valuable precursor for introducing a tetrafluorophenylene moiety into larger molecules.

The presence of the electron-withdrawing fluorine atoms activates the C-Br bonds towards
oxidative addition in palladium-catalyzed cross-coupling reactions. Common transformations
include Suzuki, Stille, and Sonogashira couplings, allowing for the formation of C-C bonds.

Applications in Research and Drug Development

The unique electronic properties and steric profile of the tetrafluorobenzene core make 1,2-
dibromotetrafluorobenzene a sought-after building block in several areas:
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e Pharmaceuticals and Agrochemicals: The incorporation of fluorinated motifs can significantly
enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[8][9]
1,2-Dibromotetrafluorobenzene serves as a key intermediate in the synthesis of complex

fluorinated active pharmaceutical ingredients (APIS).

o Materials Science: It is utilized in the synthesis of fluorinated polymers and liquid crystals.[8]
These materials often exhibit high thermal stability and unique electronic properties.

o Organic Synthesis: As a versatile building block, it enables the synthesis of a wide array of

polyfluorinated aromatic compounds.[8]

The following diagram illustrates a generalized workflow for the utilization of 1,2-
dibromotetrafluorobenzene in the synthesis of a bioactive molecule.
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Synthetic workflow using 1,2-Dibromotetrafluorobenzene.

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions
involving aryl bromides. These should be adapted and optimized for specific substrates and
desired products.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1220476?utm_src=pdf-body-img
https://www.benchchem.com/product/b1220476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

General Procedure for Suzuki Cross-Coupling

This protocol outlines a typical procedure for the mono-arylation of 1,2-
dibromotetrafluorobenzene.

Materials:

1,2-Dibromotetrafluorobenzene

Arylboronic acid

Palladium catalyst (e.g., Pd(PPhs)a)

Base (e.g., K2COs, Cs2C0s3)

Solvent (e.g., a mixture of toluene and water or dioxane and water)
Procedure:

e In an oven-dried flask, combine 1,2-dibromotetrafluorobenzene (1.0 equiv.), the
arylboronic acid (1.1-1.2 equiv.), and the base (2.0-3.0 equiv.).

o Evacuate and backfill the flask with an inert gas (e.g., Argon) and repeat this cycle three
times.

e Add the palladium catalyst (2-5 mol%) and the degassed solvent.

o Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed
(monitor by TLC or GC-MS).

o Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
» Wash the organic layer with water and brine, then dry over anhydrous Na2SOa.

o Concentrate the solution under reduced pressure and purify the crude product by column
chromatography.

The following diagram outlines the key steps in a Suzuki cross-coupling reaction.
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Experimental workflow for a Suzuki cross-coupling reaction.

Safety Information

1,2-Dibromotetrafluorobenzene is a combustible liquid and should be handled with
appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes,
and respiratory system.[5][6]

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[5][6]

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF
ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse
cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Continue rinsing).[5][6]

o Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab
coat are mandatory. Use a respirator if ventilation is inadequate.[5][6]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

1,2-Dibromotetrafluorobenzene is a highly valuable and versatile building block in modern
organic chemistry. Its unique reactivity, driven by the interplay of its bromine and fluorine
substituents, provides a reliable entry point for the synthesis of complex fluorinated molecules.
For researchers in drug discovery and materials science, a thorough understanding of its
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properties and reactivity is essential for leveraging its full potential in the development of novel
and innovative products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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